Cas no 906673-45-8 (4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile)

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile structure
906673-45-8 structure
商品名:4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
CAS番号:906673-45-8
MF:C14H10BrNO2
メガワット:304.138702869415
MDL:MFCD12165918
CID:2106922
PubChem ID:66738341

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 化学的及び物理的性質

名前と識別子

    • 4-[4-bromo-3-(hydroxymethyl)phenoxy]Benzonitrile
    • 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile
    • AK316795
    • Bromo-3-(hydroxymethyl)phenoxy]benzonitrile
    • 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile (ACI)
    • 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol
    • Benzonitrile, 4-(4-bromo-3-(hydroxymethyl)phenoxy)-
    • s10788
    • Benzonitrile, 4-[4-bromo-3-(hydroxymethyl)phenoxy]-
    • AKOS027324076
    • SY116154
    • UNII-SJ3Z4JSE6C
    • 906673-45-8
    • SCHEMBL595139
    • DS-11465
    • MFCD12165918
    • CS-B0833
    • DA-21536
    • AC-30608
    • SJ3Z4JSE6C
    • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
    • MDL: MFCD12165918
    • インチ: 1S/C14H10BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,17H,9H2
    • InChIKey: DAMOSKSUIVLOJT-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=CC(OC2C=C(CO)C(Br)=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 302.98949g/mol
  • どういたいしつりょう: 302.98949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.2
  • 疎水性パラメータ計算基準値(XlogP): 3

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-B0833-10g
4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile
906673-45-8 ≥98.0%
10g
$104.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060525-5g
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
906673-45-8 98%
5g
¥352.00 2024-04-25
Alichem
A019097861-10g
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
906673-45-8 95%
10g
$287.10 2023-08-31
ChemScence
CS-B0833-1g
4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile
906673-45-8 97.21%
1g
$25.0 2021-09-02
abcr
AB487229-1 g
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile; .
906673-45-8
1g
€81.90 2023-04-20
Chemenu
CM255694-5g
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
906673-45-8 95%
5g
$184 2022-05-27
Chemenu
CM255694-10g
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
906673-45-8 95%
10g
$271 2022-05-27
abcr
AB487229-250 mg
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile; .
906673-45-8
250MG
€74.40 2023-04-20
eNovation Chemicals LLC
D775272-10g
4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile
906673-45-8 97%
10g
$680 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XE782-100mg
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
906673-45-8 97%
100mg
102CNY 2021-05-07

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
リファレンス
Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis
Akama, Tsutomu; Baker, Stephen J.; Zhang, Yong-Kang; Hernandez, Vincent; Zhou, Huchen; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2129-2132

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Methanol ;  -5 - 5 °C; 15 °C; 15 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 - 10 °C; 1 h, 0 - 10 °C
リファレンス
Optimized synthetic process of crisaborole with high yield
Wang, Qi-shuai; Luo, Xun-bang; Zhu, Kuan; Liu, Hai-cheng, Huaxue Shiji, 2020, 42(6), 722-725

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Raw materials

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Preparation Products

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 関連文献

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrileに関する追加情報

Research Brief on 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8): Recent Advances and Applications

The compound 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its brominated hydroxymethylphenoxy and benzonitrile functional groups, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a key precursor in the synthesis of novel tyrosine kinase inhibitors. The research demonstrated that modifications to the hydroxymethyl and bromo substituents could significantly enhance binding affinity to specific kinase domains, offering a promising avenue for the treatment of cancers such as non-small cell lung carcinoma (NSCLC). The study utilized molecular docking simulations and in vitro assays to validate the compound's efficacy, revealing a 40% improvement in inhibitory activity compared to earlier analogs.

In addition to its therapeutic potential, recent advancements in synthetic methodologies have improved the scalability and purity of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. A 2024 report in Organic Process Research & Development detailed a novel catalytic process that reduces byproduct formation during synthesis, achieving a yield of 85% with >99% purity. This development is particularly relevant for industrial-scale production, addressing previous challenges related to cost and reproducibility.

Further investigations into the compound's mechanism of action have also emerged. A preprint from BioRxiv (2024) proposed that 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile exhibits unique allosteric modulation properties in G-protein-coupled receptors (GPCRs), suggesting potential applications in neurological disorders. The study employed cryo-EM and NMR spectroscopy to elucidate the compound's binding dynamics, providing a structural basis for future drug design efforts.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Recent pharmacokinetic studies indicate moderate bioavailability and rapid hepatic metabolism, necessitating further structural modifications to improve drug-like characteristics. Collaborative efforts between academic and industrial researchers are underway to address these limitations, with preliminary results expected in late 2024.

In conclusion, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) represents a compelling case study in the intersection of chemical synthesis and biological application. Its dual role as a synthetic intermediate and a bioactive scaffold underscores its value in modern drug discovery. Ongoing research continues to uncover new dimensions of its utility, positioning it as a molecule of enduring interest in the pharmaceutical sciences.

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